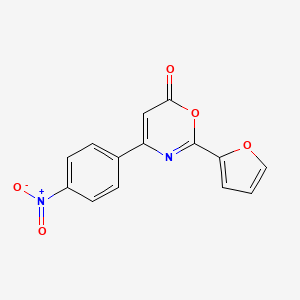![molecular formula C19H13ClN2O2 B5851831 3-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5851831.png)
3-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole, also known as CNM-III, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.
作用機序
The mechanism of action of 3-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 3-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole has been shown to inhibit the activity of several enzymes and proteins, including cyclooxygenase-2 (COX-2), nuclear factor kappa B (NF-κB), and inducible nitric oxide synthase (iNOS). These enzymes and proteins are involved in the inflammatory response, and their inhibition by 3-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). In addition, 3-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole has been shown to reduce oxidative stress and improve mitochondrial function. These effects may contribute to its potential therapeutic applications in the treatment of various diseases.
実験室実験の利点と制限
One of the advantages of 3-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole for lab experiments is its high purity and stability. It can be easily synthesized in large quantities and stored for long periods of time without degradation. In addition, 3-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole has been shown to be relatively non-toxic and well-tolerated in animal studies. However, one of the limitations of 3-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole is its limited solubility in aqueous solutions, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 3-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole. One area of interest is its potential applications in the treatment of neurological disorders. 3-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease, and further studies are needed to determine its potential therapeutic applications in humans. In addition, the development of more soluble analogs of 3-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole may expand its use in various experimental settings. Finally, the identification of the specific signaling pathways and molecular targets of 3-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole may provide insights into its mechanism of action and potential therapeutic applications.
合成法
The synthesis of 3-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole involves the reaction of 4-chlorobenzaldehyde with 2-naphthol to form 4-chloro-2-hydroxy-1-naphthaldehyde. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and hydrazine hydrate to form 3-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole. The overall reaction scheme is shown below:
科学的研究の応用
3-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. In addition, 3-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole has been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
3-(4-chlorophenyl)-5-(naphthalen-2-yloxymethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O2/c20-16-8-5-14(6-9-16)19-21-18(24-22-19)12-23-17-10-7-13-3-1-2-4-15(13)11-17/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWUFYKQVFCRMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-5-[(naphthalen-2-yloxy)methyl]-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



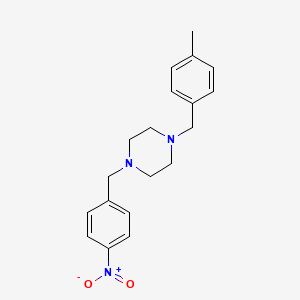

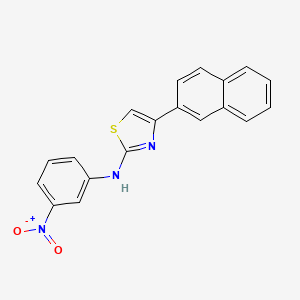
![1-[(2,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5851790.png)


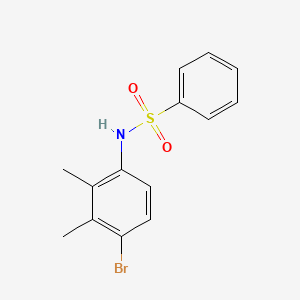
![methyl 4-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate](/img/structure/B5851823.png)
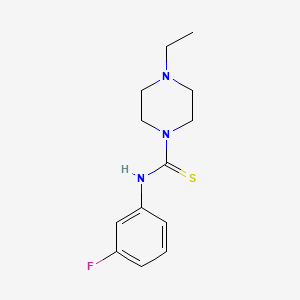
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B5851830.png)
![5-hydroxy-2-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5851842.png)
